molecular formula C5H12ClNO2 B3245246 N,N-dimethyl-D-alanine hydrochloride CAS No. 16708-14-8

N,N-dimethyl-D-alanine hydrochloride

Cat. No.: B3245246
CAS No.: 16708-14-8
M. Wt: 153.61 g/mol
InChI Key: BBAXRWHVFQQQEC-PGMHMLKASA-N
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Description

The study and utilization of N,N-dimethyl-D-alanine hydrochloride are deeply rooted in the broader field of chiral chemistry, which is concerned with the three-dimensional arrangement of atoms in molecules and its implications for chemical reactions and biological activity.

The exploration of amino acids, the fundamental components of proteins, dates back to the early 19th century, with the discovery of asparagine in 1806 and the subsequent identification of the 20 common proteinogenic amino acids by 1935. reddit.com Initially, the focus was primarily on L-amino acids, the enantiomeric form predominantly found in nature. However, the discovery of D-amino acids in natural sources, such as bacterial cell walls, spurred interest in these "unnatural" stereoisomers. mdpi.comtandfonline.com

The significance of methylated and, more specifically, dimethylated amino acid derivatives grew with the advancement of synthetic organic chemistry. Researchers recognized that modifying the amino group of amino acids could impart unique properties, influencing their reactivity, solubility, and conformational preferences. In the context of chiral chemistry, the defined stereocenter of D-alanine, when combined with the electronic and steric effects of the N,N-dimethyl groups, offered a versatile scaffold for the design of new chiral auxiliaries and ligands for asymmetric synthesis. The development of synthetic routes to access α,α-disubstituted amino acids, including those with methylation, further expanded the toolkit available to chemists for creating novel molecular architectures with controlled stereochemistry. jst.go.jpnih.gov

In contemporary academic research, this compound is primarily valued as a chiral building block. jk-sci.com Its utility stems from its inherent chirality, which can be transferred to new molecules during a chemical synthesis. This is particularly important in the field of asymmetric catalysis, where small amounts of a chiral catalyst can be used to produce large quantities of a desired enantiomer of a target molecule.

The research scope of this compound encompasses its application in the synthesis of:

Chiral Ligands: The nitrogen atom of this compound can coordinate with metal centers, making it a candidate for incorporation into chiral ligands for transition metal-catalyzed reactions.

Specialty Peptides: The incorporation of N,N-dimethylated amino acids into peptides can influence their conformational properties and biological activity.

Pharmaceutical Intermediates: As a chiral molecule, it can serve as a starting material or intermediate in the synthesis of enantiomerically pure drug candidates.

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 16708-14-8
Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
IUPAC Name (2R)-2-(dimethylamino)propanoic acid hydrochloride
Synonyms N,N-Dimethyl-D-alanine HCl

Detailed research findings often focus on the development of efficient synthetic methods for preparing this compound and its derivatives, as well as exploring their efficacy in various asymmetric transformations. For instance, a novel and efficient method for the N-methylation of amino acids using dimethyl carbonate (DMC) and an acid system has been reported, offering a sustainable approach to producing such compounds with high yields and without racemization. rsc.org

The following table presents a selection of research findings related to the synthesis and application of dimethylated amino acid derivatives:

Research AreaKey Finding
Synthesis Development of an acid-assisted method using dimethyl carbonate for N-methylation of amino acids with >99% conversion and yield. rsc.org
Peptide Synthesis Incorporation of N,N-dimethylated amino acids to create modified peptides with altered conformational and biological properties.
Asymmetric Catalysis Use as a precursor for chiral ligands in transition metal-catalyzed reactions.

The continued exploration of this compound and related compounds in academic laboratories is expected to uncover new applications and further refine our understanding of stereoselective synthesis.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(dimethylamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-4(5(7)8)6(2)3;/h4H,1-3H3,(H,7,8);1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAXRWHVFQQQEC-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16708-14-8
Record name D-Alanine, N,N-dimethyl-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16708-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for N,n Dimethyl D Alanine Hydrochloride and Its Precursors

Stereoselective Synthesis Routes from D-Alanine and Related Amino Acids

The primary challenge in synthesizing N,N-dimethyl-D-alanine is the introduction of two methyl groups onto the nitrogen atom of D-alanine without inducing racemization. Several strategies have been developed that begin with optically pure D-alanine or its derivatives to ensure the final product retains the desired D-configuration.

Reductive amination is the most direct and widely used method for the N-methylation of amines. For the synthesis of N,N-dimethyl-D-alanine, this typically involves the reaction of D-alanine with an excess of formaldehyde (B43269) in the presence of a reducing agent.

One of the classic methods for this transformation is the Eschweiler-Clarke reaction . nih.govwikipedia.org This reaction utilizes formic acid as the reducing agent and formaldehyde as the source of the methyl groups. nih.gov The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by formic acid, releasing carbon dioxide. wikipedia.org A significant advantage of the Eschweiler-Clarke reaction is that it typically proceeds without racemization of the adjacent chiral center. nih.govwikipedia.org The reaction is irreversible due to the loss of carbon dioxide gas. wikipedia.org For a primary amine like D-alanine, the process is repeated to yield the tertiary amine. jk-sci.com

Table 1: General Protocol for Eschweiler-Clarke N,N-Dimethylation

StepReagents & ConditionsPurposeTypical Yield
1D-Alanine, excess aqueous formaldehyde (37%), excess formic acidFormation of iminium ions and subsequent reduction>90%
2Heat at 80-100°C for several hours (e.g., 18 h)Drive reaction to completion
3Acid/base workup (e.g., add HCl, basify with NaOH)Isolate the product from excess reagents
4Extraction with an organic solvent (e.g., DCM)Purification of the tertiary amine
5Treatment with HClFormation of the hydrochloride salt

An alternative and milder approach employs sodium cyanoborohydride (NaBH3CN) as the reducing agent. masterorganicchemistry.com This reagent is particularly effective because it selectively reduces the iminium ion intermediate much faster than it reduces the carbonyl group of formaldehyde. masterorganicchemistry.comharvard.edu This reaction is typically performed in a buffered solution at a mildly acidic pH (around 6-7) to facilitate imine formation without causing significant decomposition of the reducing agent. harvard.edu

N,N-dimethyl-D-alaninol is a key precursor where the carboxylic acid of N,N-dimethyl-D-alanine has been reduced to a primary alcohol. Its synthesis can be approached in two primary ways:

Reduction followed by N,N-Dimethylation: The carboxylic acid group of D-alanine is first protected, often as a methyl or ethyl ester (e.g., D-alanine methyl ester). This ester is then reduced to D-alaninol using a strong reducing agent like sodium borohydride (B1222165) (NaBH4) in a suitable solvent such as ethanol (B145695) or water. google.com A procedure for the L-enantiomer reports yields of 66-67% for this reduction step. google.com The resulting D-alaninol, a primary amine, can then be N,N-dimethylated using the Eschweiler-Clarke conditions or with formaldehyde and sodium cyanoborohydride as described previously.

N,N-Dimethylation followed by Reduction: D-alanine is first converted to N,N-dimethyl-D-alanine using reductive amination. The carboxylic acid of the resulting tertiary amino acid is then reduced. This reduction requires a powerful reducing agent, such as lithium aluminum hydride (LiAlH4) or diborane (B8814927) (B2H6), as the carboxylate group is less reactive than an ester. This route is often less preferred due to the harsher conditions required for the final reduction step.

Maintaining the stereochemical integrity of the chiral center is paramount. The primary method for ensuring chiral control is to start with an enantiomerically pure starting material, such as D-alanine, and employ reactions with known stereochemical outcomes.

The Eschweiler-Clarke reaction is well-regarded for its ability to methylate chiral amines without causing significant racemization. nih.govwikipedia.org This retention of configuration is a key advantage for synthesizing optically pure N,N-dimethyl-D-alanine.

For the highest level of chiral control, enzymatic methods represent the state-of-the-art. While a specific enzyme for the N,N-dimethylation of D-alanine is not commonly cited, the broader field of enzymatic D-amino acid synthesis offers powerful tools. For instance, D-amino acid dehydrogenases can produce D-amino acids from the corresponding α-keto acids (in this case, pyruvate) with high enantiomeric excess (ee), often greater than 98%. google.com Such enzymatic approaches provide a benchmark for enantioselectivity in the synthesis of chiral amino acids.

Table 2: Comparison of Synthesis Methods for Chiral Control

MethodStarting MaterialKey AdvantagePotential IssuesReported Enantiomeric Excess (ee)
Eschweiler-Clarke ReactionD-AlanineGood yields, no quaternary salt formation, generally no racemization. nih.govwikipedia.orgRequires high temperatures and strong acids.High, racemization is not typical. nih.gov
NaBH3CN Reductive AminationD-AlanineMilder conditions than Eschweiler-Clarke. masterorganicchemistry.comUse of toxic cyanide reagents.High, conditions are mild.
Enzymatic SynthesisPyruvic Acid, AmmoniaExtremely high stereoselectivity, green chemistry.Requires specific enzymes and cofactor regeneration.>98% for D-alanine synthesis. google.com

Synthesis of N,N-dimethyl-D-alanine Hydrochloride Derivatives and Analogues for Research Applications

For research purposes, various derivatives and analogues of this compound are synthesized to probe biological systems or to be used as building blocks in larger molecules.

Ester Derivatives: The methyl or ethyl ester of N,N-dimethyl-D-alanine can be prepared by first performing the N,N-dimethylation on D-alanine methyl ester hydrochloride. Alternatively, N,N-dimethyl-D-alanine can be esterified directly using standard methods, such as Fischer-Speier esterification, which involves refluxing the amino acid in the corresponding alcohol (e.g., methanol) with a strong acid catalyst like hydrogen chloride gas or thionyl chloride.

Amide Derivatives: Amide derivatives, such as N,N-dimethyl-D-alaninamide, are typically synthesized by activating the carboxylic acid of N,N-dimethyl-D-alanine and then reacting it with an amine. Common coupling reagents used for amide bond formation include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). nih.gov For example, reacting activated N,N-dimethyl-D-alanine with dimethylamine (B145610) would yield N,N,N',N'-tetramethyl-D-alaninamide. A procedure for the synthesis of N-isopropyl-D-alanine amide involves reacting an activated D-alanine precursor with isopropylamine, followed by reduction. prepchem.com A similar strategy can be applied to the N,N-dimethylated analogue.

Optimization of Reaction Conditions and Yields in Academic Synthesis Protocols

Optimizing synthetic protocols is crucial for improving efficiency, reducing costs, and minimizing environmental impact. For the synthesis of N,N-dimethyl-D-alanine, optimization efforts have focused on the N-methylation step.

Recent advancements in the Eschweiler-Clarke reaction have explored solvent-free conditions. One study demonstrated that primary and secondary amines could be effectively N-methylated using a mixture of paraformaldehyde and oxalic acid dihydrate at 100-120°C, eliminating the need for organic solvents and toxic formalin solutions. researchgate.net This method proceeds by the in-situ formation of formic acid from the decomposition of oxalic acid. researchgate.net

Another simplified protocol has shown that the reductive potential of formaldehyde alone is sufficient to methylate secondary amines in acetonitrile (B52724) at elevated temperatures, avoiding the need for any acidic additives. organic-chemistry.org This is particularly useful for substrates containing acid-sensitive functional groups. organic-chemistry.org

In the context of solid-phase peptide synthesis, the N-methylation of amino acids has been significantly optimized. By replacing traditional bases with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and using dimethyl sulfate (B86663) as the methylating agent, the total time for a three-step N-methylation procedure on a solid support was reduced from 3 hours to just 35 minutes. nih.gov Further optimization using ultrasound assistance has slashed the total procedure time to as little as 40 minutes. acs.org These rapid, high-efficiency protocols are valuable for the synthesis of peptides containing N-methylated residues.

Table 3: Optimization of N-Methylation Reaction Conditions

MethodReagentsSolventTemperatureTimeYieldKey Improvement
Classical Eschweiler-ClarkeFormaldehyde, Formic AcidWater80-100°C18 h~98% (model) nrochemistry.comStandard, robust method.
Solvent-Free Eschweiler-ClarkeParaformaldehyde, Oxalic Acid DihydrateNone100-120°C1 h>90%Avoids organic solvents and formalin. researchgate.net
Simplified Reductive AminationFormaldehydeAcetonitrile80-120°C4 hHighAcid-free conditions, protects sensitive groups. organic-chemistry.org
Optimized Solid-Phaseo-NBS-Cl, Dimethylsulfate, DBU, 2-MercaptoethanolNMP/DCMRoom Temp35 minHighSignificant reduction in reaction time for peptide synthesis. nih.gov

Computational and Theoretical Chemistry Applied to N,n Dimethyl D Alanine Hydrochloride

Quantum Chemical Calculations (e.g., DFT, HF) for Electronic Structure, Energetics, and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure, thermodynamic stability, and reactivity of molecules like N,N-dimethyl-D-alanine hydrochloride. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model these properties. wikipedia.orginsilicosci.com

DFT methods, with various functionals such as B3LYP and PBE0, are frequently used to predict molecular geometries, vibrational frequencies, and electronic properties of amino acids and their derivatives. researchgate.net For instance, calculations on related molecules like alanine (B10760859) often utilize basis sets such as 6-31G* or 6-311+G(2d,p) to achieve a balance between computational cost and accuracy. researchgate.net These calculations can determine key energetic parameters, including ionization energies, proton affinities, and bond dissociation energies, which are crucial for understanding the molecule's reactivity. acs.org

Table 1: Representative Quantum Chemical Calculation Parameters for Amino Acid Derivatives

ParameterTypical Method/Basis SetProperties CalculatedRelevance to this compound
Geometry OptimizationDFT (B3LYP/6-31G)Bond lengths, bond angles, dihedral anglesProvides the most stable 3D structure.
Vibrational FrequenciesDFT (B3LYP/6-311+G(d,p))Infrared (IR) and Raman spectraAllows for the assignment of experimental spectra.
Electronic EnergyHF/6-31G or DFTTotal energy, orbital energies (HOMO/LUMO)Indicates molecular stability and reactivity.
Thermochemical PropertiesDFT with frequency analysisEnthalpy, entropy, Gibbs free energyPredicts thermodynamic stability and reaction spontaneity.

Molecular Dynamics Simulations for Conformational Dynamics and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and the influence of solvent on this compound. These simulations model the atomic motions of the molecule over time, providing insights into its flexibility and interactions with its environment.

For analogous molecules like the alanine dipeptide, MD simulations have been used to study conformational preferences in different solvents. upc.edu Such studies often employ force fields like CHARMM or AMBER to describe the interatomic forces. The choice of water model (e.g., TIP3P, SPC/E) is also critical for accurately representing solvation effects. upc.edu MD simulations can reveal how the N,N-dimethyl groups and the D-chiral center influence the accessible conformations of the molecule in an aqueous solution.

The presence of the hydrochloride salt means the molecule will be charged in solution. MD simulations can effectively model the solvation shell of water molecules around the protonated dimethylamino group, the carboxyl group, and the chloride ion. This provides a detailed picture of the hydrogen bonding network and other non-covalent interactions that stabilize the molecule in solution. nih.gov Analyzing the trajectories from these simulations allows for the calculation of properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from the solute. nih.gov

Table 2: Typical Parameters for Molecular Dynamics Simulations of Amino Acids in Solution

ParameterTypical Value/MethodInformation ObtainedRelevance to this compound
Force FieldCHARMM, AMBER, GROMOSDescribes the potential energy of the system.Essential for accurate simulation of molecular motion.
Solvent ModelExplicit (e.g., TIP3P, SPC/E) or Implicit (e.g., GB)Represents the effect of the solvent. upc.eduCrucial for studying behavior in aqueous environments.
Simulation TimeNanoseconds to microsecondsAllows for sampling of conformational space.Longer simulations provide better statistics on molecular dynamics.
EnsembleNVT (constant volume, temperature) or NPT (constant pressure, temperature)Defines the thermodynamic conditions of the simulation.NPT is generally more representative of experimental conditions.

Theoretical Prediction of Spectroscopic Parameters and Chiral Properties

Computational methods can predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental data. DFT calculations are widely used to predict NMR chemical shifts and IR vibrational frequencies. researchgate.net For instance, solid-state NMR studies on L-alanine hydrochloride have utilized quantum chemical calculations to determine the orientation of the 17O electric-field-gradient and chemical shielding tensors. nih.gov Similar approaches could be applied to predict the 1H, 13C, and 15N NMR spectra of this compound. researchgate.net

The chirality of this compound is a key feature that can be investigated computationally. wikipedia.org Techniques like Vibrational Circular Dichroism (VCD) spectroscopy are sensitive to molecular chirality. Theoretical calculations can simulate VCD spectra, which provides information on the absolute configuration of the molecule. Studies on lanthanide complexes with D-alanine have demonstrated the utility of DFT in predicting VCD spectra to understand the chiroptical properties of chiral molecules. mdpi.comnih.govresearchgate.net

Table 3: Computationally Predicted Spectroscopic and Chiral Properties

Spectroscopic PropertyComputational MethodPredicted ParametersSignificance
NMR SpectroscopyDFT (e.g., GIAO method)Chemical shifts (δ), coupling constants (J) Aids in structure elucidation and assignment of experimental spectra. nih.gov
Infrared (IR) SpectroscopyDFT (frequency calculations)Vibrational frequencies, IR intensities researchgate.netHelps in identifying functional groups and conformational states. nih.gov
Vibrational Circular Dichroism (VCD)DFTVCD spectra (ΔA) mdpi.comDetermines the absolute configuration and solution-phase conformation of chiral molecules. researchgate.net

In Silico Modeling for Structure-Activity Relationship (SAR) and Ligand-Enzyme Interactions

In silico modeling plays a crucial role in understanding the structure-activity relationships (SAR) of molecules and their interactions with biological targets. For a modified amino acid like N,N-dimethyl-D-alanine, these methods can predict its potential as a ligand for enzymes or receptors.

Computational alanine scanning is a technique used to identify key residues in a protein that contribute significantly to ligand binding. nih.govresearchgate.net While this technique focuses on mutating protein residues to alanine, the principles can be applied to understand how a ligand like this compound might interact with a binding site. For example, studies on alanine racemase, an enzyme that interconverts L- and D-alanine, have used molecular dynamics to investigate the binding modes of substrates and inhibitors. nih.gov Similar docking and MD simulation studies could be performed to model the interaction of this compound with this or other enzymes. nih.gov

These models can help in rational drug design by predicting how the N,N-dimethyl groups and the D-configuration affect binding affinity and specificity compared to endogenous L-alanine. plos.org The computational analysis of protein-ligand interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts, can provide a detailed understanding of the binding mechanism at the molecular level. core.ac.uk

Table 4: In Silico Modeling Techniques and Their Applications

Modeling TechniquePurposePredicted OutcomePotential Application for this compound
Molecular DockingPredicts the preferred orientation of a ligand in a binding site.Binding pose, scoring function to estimate affinity.Identifying potential enzyme targets and predicting binding modes.
Molecular Dynamics of Protein-Ligand ComplexSimulates the dynamic behavior of the ligand in the binding site.Stability of binding, key interactions, conformational changes. nih.govRefining docking poses and calculating binding free energies.
Free Energy Perturbation (FEP)Calculates the relative binding free energy between two ligands.ΔΔG of binding. plos.orgQuantifying the effect of the N,N-dimethyl groups on binding affinity compared to D-alanine.
Quantitative Structure-Activity Relationship (QSAR)Correlates chemical structure with biological activity.Predictive model for the activity of new analogues.Guiding the design of more potent or selective derivatives.

Biochemical and Enzymatic Interactions of D Alanine Derivatives in Microbial Systems Excluding Clinical Aspects

Role in Bacterial Peptidoglycan Biosynthesis Pathways as a Substrate Analog or Inhibitor

D-alanine is an essential precursor for the synthesis of peptidoglycan, the rigid mesh-like layer that encases bacteria. nih.gov The D-isomer is incorporated into the pentapeptide side chains of peptidoglycan, which are then cross-linked to provide structural integrity to the cell wall. nih.govnih.gov The terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide of the peptidoglycan precursor is particularly crucial for the transpeptidation reaction that cross-links adjacent peptide chains. nih.govresearchgate.net D-alanine derivatives, by virtue of their structural similarity to D-alanine, can act as substrate analogs or inhibitors, disrupting this vital biosynthetic pathway. nih.govnih.gov These analogs can interfere with the enzymes responsible for incorporating D-alanine into the cell wall, leading to a compromised peptidoglycan structure.

Mechanisms of D-Alanyl-D-Alanine Ligase (DDl) and Substrate Recognition

D-alanyl-D-alanine ligase (Ddl) is a critical enzyme in the cytoplasmic phase of peptidoglycan synthesis. nih.govresearchgate.net It belongs to the ATP-grasp superfamily of ligases and catalyzes the formation of the D-Ala-D-Ala dipeptide from two molecules of D-alanine in an ATP-dependent reaction. nih.govwikipedia.org This dipeptide is subsequently added to the UDP-MurNAc-tripeptide precursor by the enzyme MurF. nih.govasm.org

The catalytic mechanism of Ddl proceeds in two main steps:

Acylphosphate Intermediate Formation : The carboxylate of the first D-alanine molecule (the donor site) attacks the γ-phosphate of ATP, forming a D-alanyl-phosphate intermediate and releasing ADP. nih.govnih.gov

Peptide Bond Formation : The amino group of the second D-alanine molecule (the acceptor site) then performs a nucleophilic attack on the carbonyl carbon of the D-alanyl-phosphate intermediate. This forms a tetrahedral intermediate that subsequently collapses to yield the D-Ala-D-Ala dipeptide and inorganic phosphate. nih.gov

Substrate recognition is highly specific. The enzyme has two distinct binding sites for D-alanine, with the first site generally exhibiting a higher affinity. nih.gov The binding of ATP and the two D-alanine substrates induces significant conformational changes in the enzyme, including the closure of flexible loops (like the Ω-loop) over the active site to create a catalytically competent environment. researchgate.netnih.gov The structure of Ddl, typically a homodimer, is essential for its function, with the active site located at the interface of its three domains. nih.govbiotech-asia.org

Competitive Inhibition of Peptidoglycan Synthesis by D-Alanine Analogs

Structural analogs of D-alanine can act as competitive inhibitors of the enzymes involved in peptidoglycan biosynthesis, most notably D-alanine racemase (Alr) and D-alanyl-D-alanine ligase (Ddl). wikipedia.orgnih.gov These enzymes are attractive targets for antimicrobial drug development because they are essential for bacteria but absent in higher eukaryotes. wikipedia.orgnih.gov

D-cycloserine, a well-known structural analog of D-alanine, inhibits both Alr and Ddl. nih.govwikipedia.orgnih.gov By competing with D-alanine for the active sites of these enzymes, it prevents the formation of D-alanine and the subsequent D-Ala-D-Ala dipeptide, thereby halting peptidoglycan synthesis. nih.gov

Other D-alanine analogs can also exhibit inhibitory effects. Studies using ether-permeabilized Escherichia coli cells have shown that various analogs of D-Ala-D-Ala can act as competitive inhibitors of peptidoglycan synthesis. nih.govnih.gov Some of these analogs, which have only minor structural differences from the natural substrate, can even be incorporated into a murein-like material, acting as competitive substrates. nih.gov However, analogs with bulkier residues can inhibit the synthesis process without being incorporated. nih.gov The effectiveness of these analogs as inhibitors is directly related to their ability to be recognized and bind to the active sites of enzymes like Ddl.

Enzyme TargetInhibitor/AnalogMechanism of ActionReference
Alanine (B10760859) Racemase (Alr)D-cycloserine, 3-Fluoro-D-alanineCompetitive inhibition, prevents formation of D-alanine from L-alanine. wikipedia.org, nih.gov
D-Alanyl-D-Alanine Ligase (Ddl)D-cycloserine, Phosphinate analogsCompetitive inhibition, prevents ligation of two D-alanine molecules. nih.gov, wikipedia.org
TranspeptidasePenicillinIrreversible inhibition, mimics the D-Ala-D-Ala terminus to form a stable covalent bond with the enzyme. youtube.com

Impact on Bacterial Cell Wall Integrity and Related Biochemical Pathways

The inhibition of peptidoglycan synthesis by D-alanine analogs has profound consequences for bacterial viability. A weakened or improperly cross-linked peptidoglycan layer compromises the structural integrity of the cell wall, rendering the bacterium susceptible to osmotic lysis. youtube.com This disruption is the primary mechanism of action for many antibiotics that target cell wall synthesis.

Beyond structural failure, the absence or modification of key cell wall components can affect other cellular processes. For instance, the D-alanylation of teichoic acids (TAs) in Gram-positive bacteria, a process that incorporates D-alanine into these cell wall polymers, is crucial for several functions. nih.gov The proteins encoded by the dlt operon are responsible for this modification. nih.gov A lack of D-alanine esters on TAs leads to:

Increased susceptibility to cationic antimicrobial peptides (CAMPs) : The positively charged D-alanine residues normally repel positively charged CAMPs, such as defensins and nisin. Their absence increases the net negative charge of the cell wall, facilitating the binding and disruptive action of these peptides. nih.govresearchgate.net

Impaired biofilm formation : Strains of Staphylococcus aureus lacking D-alanine modifications on their TAs show reduced ability to form biofilms and adhere to surfaces. nih.gov

Altered ion binding : D-alanylation plays a role in regulating the binding of magnesium ions (Mg²⁺) within the cell wall. nih.gov

In Pseudomonas aeruginosa, an increase in the intracellular concentration of D-alanine, for example through the deletion of the D-alanine dehydrogenase gene (dadA), has been shown to downregulate the expression of peptidoglycan biosynthesis genes and reduce peptidoglycan cross-linking, resulting in decreased cell stiffness. asm.orgnih.gov

Interaction with D-Amino Acid Oxidase (DAAO) in Microbial Contexts and Biochemical Consequences

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the stereospecific oxidative deamination of D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). nih.govresearchgate.net While long thought to be exclusive to eukaryotes, DAAO has also been identified in some bacterial species. nih.gov The enzyme shows high specificity for the D-enantiomer of amino acids and is generally inactive towards L-amino acids or acidic D-amino acids. researchgate.netnih.gov

In microbial contexts, DAAO's primary biochemical consequence stems from its production of H₂O₂. frontiersin.org Hydrogen peroxide is a potent oxidizing agent with antimicrobial properties. The DAAO from the yeast Rhodotorula gracilis, when supplied with its substrate D-alanine, has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. frontiersin.org This activity is directly linked to the generation of H₂O₂ during the oxidation of D-alanine. frontiersin.org

At host-microbe interfaces, DAAO can play a role in innate defense by oxidizing D-amino acids released by bacteria. frontiersin.org For example, D-alanine from bacterial peptidoglycan can be metabolized by host DAAO, generating H₂O₂ that contributes to antimicrobial activity. nih.govfrontiersin.org

D-Amino AcidAction of DAAOProductBiochemical ConsequenceReference
D-AlanineOxidative deaminationPyruvate, NH₃, H₂O₂Generation of antimicrobial hydrogen peroxide. frontiersin.org
D-SerineOxidative deaminationHydroxypyruvate, NH₃, H₂O₂In mammals, regulates neurotransmitter levels; in microbes, can be a source of H₂O₂. nih.gov
Other neutral D-amino acidsOxidative deaminationCorresponding α-keto acids, NH₃, H₂O₂Detoxification of D-amino acids, generation of H₂O₂. nih.gov

Mechanisms of Microbial Resistance Modulation Involving D-Alanine Metabolism and Incorporation

Bacteria can develop resistance to antibiotics that target cell wall synthesis through various mechanisms, some of which involve alterations in D-alanine metabolism.

One of the most well-documented mechanisms is the vancomycin (B549263) resistance observed in some bacteria. These resistant strains modify the peptidoglycan precursor by replacing the terminal D-Ala-D-Ala with D-alanyl-D-lactate (D-Ala-D-Lac). nih.gov Vancomycin cannot bind with high affinity to this modified terminus, rendering the antibiotic ineffective. asm.org This change is catalyzed by a modified ligase enzyme. asm.org

Alterations in the intracellular pools of alanine can also modulate antibiotic resistance. In some pathogenic bacteria, the Na⁺-translocating NADH-ubiquinone oxidoreductase (Na⁺-NQR) system has been linked to aminoglycoside resistance through its regulation of L-alanine metabolism. nih.gov A reduction in the activity of this system leads to decreased intracellular L-alanine levels, which correlates with increased resistance. nih.gov Conversely, the addition of exogenous L-alanine can restore antibiotic susceptibility, suggesting a complex interplay between central metabolism and resistance mechanisms. nih.govnih.gov

The D-alanylation of teichoic acids via the dlt operon is another key factor in resistance, particularly against cationic antimicrobial peptides and certain antibiotics like daptomycin. researchgate.net By adding positively charged D-alanine esters to the cell wall, bacteria create an electrostatic barrier that repels these positively charged antimicrobial agents. researchgate.net Inhibition of the DltA enzyme, which is the first step in this pathway, has been shown to reduce the rate of D-alanylation and increase susceptibility to certain antibiotics. researchgate.net

Structural and Mechanistic Studies of D-Alanine Interacting Enzymes (e.g., Ligase, Racemase)

Elucidating the three-dimensional structures of enzymes that interact with D-alanine has been crucial for understanding their mechanisms and for designing specific inhibitors. X-ray crystallography has provided detailed insights into both alanine racemase (Alr) and D-alanyl-D-alanine ligase (Ddl).

Alanine Racemase (Alr) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. wikipedia.orgjaptronline.com Structurally, most Alr enzymes are homodimers, with each monomer typically consisting of an N-terminal α/β barrel domain and a C-terminal domain composed mainly of β-strands. biotech-asia.orgnih.gov The PLP cofactor is covalently linked to a lysine (B10760008) residue in the active site, which is located at the interface of the two domains. biotech-asia.orgebi.ac.uk The catalytic mechanism involves the abstraction of the α-proton from alanine by a base (e.g., a tyrosine residue) and its subsequent donation back to the opposite face of the planar intermediate, facilitated by the PLP cofactor. ebi.ac.uk

D-Alanyl-D-Alanine Ligase (Ddl) has a characteristic ATP-grasp fold. nih.gov The enzyme is typically a dimer, and its monomer has three domains (N-terminal, central, and C-terminal). nih.govnih.gov The active site binds ATP and two D-alanine molecules in adjacent pockets. nih.gov Structural studies of Ddl from various bacterial species, such as Thermus thermophilus, in complex with substrates, products, and transition-state analogs have revealed the significant conformational changes that occur during catalysis. nih.gov The binding of substrates causes flexible loops to close over the active site, shielding the reaction from the solvent and properly orienting the catalytic residues. researchgate.netnih.gov These structural insights are invaluable for the structure-based design of novel inhibitors that could target these essential bacterial enzymes. japtronline.com

Analytical Applications and Method Development in Academic Research

Chiral Resolution and Enantiomeric Purity Assessment using Chromatographic Techniques

Chromatography is the cornerstone for separating and assessing the enantiomeric purity of chiral compounds. The strategy often involves either using a chiral stationary phase (CSP) that interacts differently with each enantiomer or derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. cat-online.com

For amino acids and their derivatives, including N,N-dimethyl-D-alanine, both Gas Chromatography (GC) and Liquid Chromatography (LC) are widely employed. The choice of method depends on the analyte's volatility, the complexity of the sample matrix, and the required sensitivity.

GC-MS is a powerful technique for amino acid analysis, but it requires the analytes to be volatile and thermally stable. Polar compounds like amino acids must undergo derivatization to reduce their polarity and allow them to be analyzed by GC. This process typically targets active hydrogens on amino, carboxyl, and other functional groups. For N,N-dimethyl-D-alanine hydrochloride, the primary target for derivatization would be the carboxylic acid group.

Common derivatization strategies applicable to amino acids include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens to form more stable and less moisture-sensitive tert-butyl dimethylsilyl (TBDMS) derivatives. This one-pot method has been used for the analysis of astrobiologically relevant amino acids. acs.org

Acylation/Esterification: A two-step process involving esterification of the carboxyl group followed by acylation of the amino group is common. For N,N-dimethyl-D-alanine, only esterification would be necessary. Reagents such as pentafluoropropionic anhydride/heptafluorobutanol have been used, but can sometimes lead to racemization, which would be detrimental for chiral analysis. nih.gov

Chloroformate Derivatization: Using reagents like methyl chloroformate in methanol (B129727) can derivatize the compound without causing racemization, enabling accurate quantification of enantiomers. nih.gov

Once derivatized, the enantiomers are separated on a chiral GC column. Chirasil-Val, a common chiral stationary phase, has been used effectively for separating D- and L-amino acid derivatives. nih.govjamstec.go.jp Mass spectrometry is then used for detection and quantification, often monitoring specific fragment ions to ensure selectivity.

Table 1: Comparison of GC-MS Derivatization Methods for Amino Acid Enantiomers

Derivatization Reagent Chiral Column Advantages Disadvantages Reference
Pentafluoropropionic anhydride/heptafluorobutanol Chirasil-L-Val High sensitivity. Potential for racemization during derivatization, precluding accurate quantification. nih.gov
Methyl chloroformate/methanol Rt-gammaDEXsa No observed racemization; good separation for many proteinogenic amino acids. Can induce protein/peptide hydrolysis in biological samples if pH is not controlled. nih.gov
N-methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide (B147638) (MTBSTFA) N/A (as part of a "one-pot" protocol) Simple, one-step reaction. The reagent can react with hydrated minerals, complicating analysis in certain sample types. acs.org

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a pivotal approach for analyzing chiral metabolites like D-amino acids in complex biological matrices. mdpi.com It often provides superior selectivity and sensitivity without the need for high-temperature analysis, reducing the risk of thermal degradation or racemization.

Two primary LC-based strategies are used for chiral separation:

Direct Separation using Chiral Stationary Phases (CSPs): This method uses columns packed with a chiral selector. Crown ether-based columns (e.g., Crownpak CR-I (+)) and glycopeptide antibiotic-based columns (e.g., Vancomycin (B549263), Teicoplanin) are effective for separating native amino acid enantiomers. kyushu-u.ac.jpmdpi.com However, CSPs can have limitations regarding mobile phase compatibility and durability. nih.gov

Indirect Separation via Chiral Derivatization: This is a more common and robust approach. The sample is derivatized with a chiral reagent, converting the enantiomers into diastereomeric pairs. These diastereomers have different physicochemical properties and can be separated on a conventional, achiral reversed-phase column (e.g., C18). nih.govnih.gov This approach allows for the simultaneous analysis of multiple chiral compounds in a single run. mdpi.com

A prominent example is the use of o-phthalaldehyde (B127526) (OPA) in conjunction with a chiral thiol. nih.govresearchgate.net Research has shown that N,N-dimethyl-L-cysteine (DiCys) used with OPA is an excellent derivatization method for resolving chiral amines and amino acids in LC-MS analyses, outperforming other chiral thiols and even Marfey's reagent (FDAA). nih.gov This method was successfully applied to detect seven D-amino acids, including D-alanine, in aqueous extracts of rice. nih.gov

| N-acetyl-D-penicillamine (NAP) | Lower performance in chiral separation and ionization compared to DiCys and IBLC. | Comparative study of chiral thiols. | nih.gov |

Development and Evaluation of Derivatization Reagents for Enhanced Analytical Sensitivity and Selectivity

The development of new derivatization reagents is crucial for improving the detection of low-abundance metabolites and enhancing the performance of LC-MS and GC-MS analyses. nih.gov The ideal reagent should provide good chromatographic separation, yield stable derivatives, have a convenient reaction procedure, and, most importantly, provide low detection limits. nih.gov

For LC-ESI-MS, which is highly relevant for analyzing compounds like this compound, derivatization can improve ionization efficiency and chromatographic behavior. nih.gov Researchers have designed and synthesized novel reagents to meet these goals. For instance, dibenzyl ethoxymethylene malonate (DBEMM) was developed for amino acid analysis, achieving detection limits as low as 1 femtomole. nih.gov

Other successful derivatization reagents for the chiral analysis of amino acids by LC-MS include:

Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA): This reagent allows for the simultaneous quantification of ten chiral amino acids on a conventional reversed-phase column. The method was sensitive enough to measure age-related changes in D-serine, D-aspartate, and D-phenylalanine in different brain regions of mice. nih.gov

6-aminoquinolyl-N-hydrosysuccinimidyl carbamate (B1207046) (AQC): AQC derivatization enables efficient enantioselective separation of D- and L-amino acids using HPLC-MS. researchgate.net It has been used in comparative studies to analyze neurotoxins in various biological matrices. mdpi.com

4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): This fluorescent derivatizing agent is used in highly selective two-dimensional HPLC systems to determine trace levels of D-amino acids, such as D-alanine and D-serine, in mammalian tissues. cancer.gov

The evaluation of these reagents involves comparing their reaction efficiency, the stability of the formed derivatives, chromatographic resolution, and the resulting sensitivity in mass spectrometry. nih.gov For example, a comparative analysis of four reagents for modifying primary amines found that while some provided general increases in signal-to-noise ratios, others were more specific to certain analytes. mdpi.com Such studies are essential for selecting the optimal derivatization strategy for a specific target analyte like N,N-dimethyl-D-alanine in a given biological matrix.

Advanced Assays for Quantitative and Qualitative Determination of D-Alanine and its Dimethylated Form in Complex Biological Matrices (non-human)

Detecting and quantifying D-amino acids and their derivatives in complex non-human biological matrices—such as bacteria, plants, or animal tissues—presents significant analytical challenges due to their trace concentrations and the presence of interfering substances. mdpi.comnih.gov Advanced analytical assays, particularly multi-dimensional LC methods, have been developed to enhance selectivity and achieve accurate quantification. researchgate.net

A two-dimensional HPLC (2D-HPLC) system is a powerful tool for this purpose. In such a system, the sample first undergoes a separation on a reversed-phase column (first dimension) to purify the analytes from the bulk matrix. Specific fractions are then transferred to a second, enantioselective column (second dimension) for chiral separation. cancer.gov This approach, combined with sensitive fluorescence or mass spectrometric detection, significantly improves the reliability of the analysis.

Research Findings from Non-Human Matrices:

Microbial Analysis: Enantiomer-specific isotopic analysis (ESIA) using GC coupled to combustion-isotope ratio mass spectrometry (GC/C/IRMS) has been used to investigate D- and L-alanine in bacterial peptidoglycans. Studies on Bacillus subtilis showed that D-alanine was depleted in ¹⁵N relative to L-alanine, providing insights into the metabolic pathways that control its formation. jamstec.go.jp

Plant Analysis: Using an LC-MS method with OPA/DiCys derivatization, researchers identified and quantified seven D-amino acids, including D-alanine, in aqueous extracts of rice. nih.gov This demonstrates the applicability of advanced derivatization techniques for chiral metabolomics in plant-based samples.

Rodent Models: A 2D-HPLC method with fluorescence detection was developed to measure D-alanine and D-serine in six brain regions, four peripheral tissues, serum, and urine of mice with varying D-amino-acid oxidase (DAO) activities. The results showed that the levels of these D-amino acids increased dramatically as DAO activity decreased, highlighting the role of this enzyme in regulating D-amino acid concentrations. cancer.gov The lower limits of quantitation for both D-alanine and D-serine in this assay were 500 attomoles. cancer.gov

These advanced assays provide the necessary sensitivity and selectivity to explore the biological roles of D-alanine and its derivatives in diverse non-human systems. The principles and methods, particularly those involving LC-MS/MS with chiral derivatization, are directly applicable to the future study of N,N-dimethyl-D-alanine in similar complex matrices.

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound -
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide MTBSTFA
Pentafluoropropionic anhydride -
Heptafluorobutanol -
Methyl chloroformate -
N,N-dimethylformamide dimethylacetal DMF-DMA
o-phthalaldehyde OPA
N,N-dimethyl-L-cysteine DiCys
1-fluoro-2-4-dinitrophenyl-5-l-alanine amide (Marfey's Reagent) FDAA
Isobutyryl-L-cysteine IBLC
N-acetyl-L-cysteine NAC
N-acetyl-D-penicillamine NAP
Dibenzyl ethoxymethylene malonate DBEMM
Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide L-FDLA
6-aminoquinolyl-N-hydrosysuccinimidyl carbamate AQC
4-fluoro-7-nitro-2,1,3-benzoxadiazole NBD-F
D-serine D-Ser
D-aspartate D-Asp
D-phenylalanine D-Phe
Vancomycin -
Teicoplanin -

Broader Applications in Organic and Bio Organic Synthesis Research

N,N-dimethyl-D-alanine as a Chiral Building Block in Complex Molecule Synthesis

The precise three-dimensional arrangement of atoms is a critical factor in the function of many biologically active molecules and advanced materials. Chiral compounds, which are molecules that are non-superimposable on their mirror images, are fundamental to achieving this specificity. N,N-dimethyl-D-alanine, as a derivative of the non-proteinogenic D-alanine, is a significant chiral building block in stereoselective synthesis. nih.gov

Its defined 'D' configuration provides chemists with a readily accessible chiral center, making it a valuable starting material for syntheses where the specific spatial orientation of atoms is crucial for the final product's performance or biological activity. nih.gov The presence of both a carboxylic acid and a tertiary amine in its structure allows for a wide range of chemical modifications, opening pathways to novel and complex molecular architectures. nih.gov For instance, it can be utilized in the synthesis of specialized components for advanced materials or as a foundational element in the creation of chiral ligands necessary for asymmetric catalysis. nih.gov The use of amino acids like N,N-dimethyl-D-alanine as chiral building blocks is a well-established strategy in organic synthesis for producing enantiomerically pure compounds. acs.orgncl.ac.uk

Table 1: Applications of N,N-dimethyl-D-alanine as a Chiral Building Block

Application Area Description Key Feature Utilized
Asymmetric Catalysis Synthesis of chiral ligands that can direct the stereochemical outcome of a chemical reaction. Defined 'D' stereocenter
Specialty Polymers Creation of polymers with unique optical or mechanical properties dependent on their stereochemistry. Chiral backbone integration
Advanced Materials Development of components for electronic materials where molecular geometry is critical. Precise spatial arrangement
Complex Molecule Synthesis Serves as a starting material for multi-step syntheses of complex natural products or pharmaceuticals. Chiral scaffold

Incorporation into Peptides for Structural Studies and Protein Engineering Research

The modification of peptides with non-standard amino acids is a powerful tool in chemical biology and drug discovery. The incorporation of N,N-dimethyl-D-alanine into peptide chains can confer advantageous properties. N-methylation of the peptide backbone is a known strategy to increase the proteolytic stability of peptides, making them more resistant to degradation by enzymes. researchgate.net This modification can also enhance membrane permeability, a crucial factor for the bioavailability of peptide-based therapeutics. researchgate.net

In the context of protein engineering, the substitution of natural amino acids with analogs like D-alanine can significantly impact protein stability. Research has shown that replacing glycine (B1666218) residues, which often adopt conformations energetically unfavorable for L-amino acids, with a D-alanine residue can result in a substantial increase in the thermodynamic stability of the protein. nih.gov This is because D-alanine can comfortably adopt the positive phi (φ) dihedral angles that are often occupied by glycine, thereby reducing the conformational strain in the polypeptide backbone. nih.gov The introduction of N-methylated amino acids into antimicrobial peptides has also been explored as a strategy to modulate their therapeutic properties, including their activity and toxicity profiles. nih.govresearchgate.net Conformational studies of peptides containing N-methylated amino acids are crucial for understanding the structural consequences of such modifications. tocris.com

Table 2: Effects of D-Alanine and N-Methylation on Peptides and Proteins

Modification Effect Rationale Application Area
N-Methylation Increased proteolytic stability Steric hindrance prevents enzymatic cleavage of the peptide bond. Peptide drug development
N-Methylation Enhanced membrane permeability Reduced hydrogen bonding capacity of the peptide backbone. Improving bioavailability
Glycine to D-Alanine Substitution Increased protein stability D-alanine better accommodates positive phi (φ) angles, reducing conformational strain. Protein engineering
Incorporation into Antimicrobial Peptides Modulation of activity and toxicity Alters the peptide's overall structure, hydrophobicity, and interaction with membranes. Antimicrobial development

Design and Synthesis of Biochemical Probes for Studying Cellular Mechanisms (in vitro, non-human cells)

Understanding complex cellular processes often requires molecular tools that can visualize or report on specific biological activities. D-alanine analogs have been successfully developed into chemical probes for studying the biosynthesis of peptidoglycan (PG), an essential component of the bacterial cell wall. These probes are particularly useful because PG is absent in eukaryotic cells, making it a selective target.

The general strategy involves attaching a reporter molecule, such as a fluorescent dye or a bioorthogonal handle (e.g., an azide (B81097) or alkyne), to the D-alanine scaffold. nih.gov Bacteria can then metabolically incorporate these D-amino acid probes into their cell walls during the PG synthesis process. This labeling allows for the direct visualization of bacterial growth, cell division, and cell wall dynamics using advanced microscopy techniques in in vitro settings with non-human cells. nih.gov The synthesis of these probes is often modular, allowing for the creation of a diverse toolkit of probes with different properties. nih.gov Given the promiscuity of the bacterial enzymes that incorporate these analogs, it is plausible that N,N-dimethyl-D-alanine could also serve as a core structure for the design of such biochemical probes to investigate bacterial cellular mechanisms.

Table 3: D-Alanine Analogs as Biochemical Probes for Peptidoglycan Synthesis

Probe Type Reporter Group Detection Method Information Gained
Fluorescent D-Amino Acids (FDAAs) Fluorophore (e.g., HADA, NADA) Fluorescence Microscopy Spatiotemporal dynamics of PG synthesis, sites of new cell wall insertion
Bioorthogonal D-Amino Acids Azide or Alkyne Click Chemistry with a corresponding fluorescent or affinity tag Visualization and identification of newly synthesized PG
Photoactivatable D-Amino Acids Diazirine Photoaffinity labeling and mass spectrometry Identification of PG-associated proteins and binding partners

Exploration of N,N-dimethyl-D-alanine Analogs in the Development of Mechanism-Based Antimicrobial Targets

The metabolic pathway responsible for the synthesis of D-alanine and its subsequent incorporation into peptidoglycan is essential for the survival of most bacteria. This makes the enzymes involved in this pathway attractive targets for the development of new antibiotics. D-alanine:D-alanine ligase (Ddl), which catalyzes the formation of the D-alanyl-D-alanine dipeptide, is a particularly important target.

The antibiotic D-cycloserine, a structural analog of D-alanine, functions by inhibiting two key enzymes in this pathway: alanine (B10760859) racemase (Alr) and D-alanine:D-alanine ligase (Ddl). By mimicking the D-alanine substrate, D-cycloserine can effectively block the production of the necessary precursors for peptidoglycan synthesis, leading to a weakened cell wall and ultimately bacterial cell death.

Research in this area focuses on designing novel analogs of D-alanine that can act as more potent or selective inhibitors of these essential bacterial enzymes. The exploration of N,N-dimethyl-D-alanine analogs fits within this strategy. Modifications to the D-alanine structure, such as N-methylation, could potentially alter the binding affinity and inhibitory activity of the compound against target enzymes like Ddl. The goal is to develop mechanism-based inhibitors that are highly specific for the bacterial targets, thereby minimizing potential off-target effects.

Table 4: Key Bacterial Enzymes Targeted by D-Alanine Analogs

Enzyme Gene Function in Peptidoglycan Synthesis Known Inhibitor (Analog of D-alanine)
Alanine Racemase alr Converts L-alanine to D-alanine. D-cycloserine
D-alanine:D-alanine Ligase ddl Catalyzes the ATP-dependent ligation of two D-alanine molecules to form D-alanyl-D-alanine. D-cycloserine

Future Directions and Emerging Research Avenues for N,n Dimethyl D Alanine Hydrochloride

Integration of Multi-Omics Data for Systems-Level Understanding of Microbial D-Alanine Metabolism

A holistic comprehension of how microorganisms metabolize D-alanine and its derivatives necessitates an integrated, systems-level approach. The convergence of genomics, transcriptomics, proteomics, and metabolomics—collectively known as multi-omics—offers a powerful strategy to construct a comprehensive picture of D-alanine metabolic pathways. nih.govfrontiersin.org Future research will likely focus on applying these integrated omics approaches to bacteria cultured with N,N-dimethyl-D-alanine hydrochloride as a key substrate or modulator.

By correlating genomic data (identifying genes for racemases, ligases, transaminases, etc.) with transcriptomic (gene expression levels), proteomic (protein abundance), and metabolomic (metabolite concentrations) data, researchers can build detailed models of metabolic flux. nih.govnih.govmdpi.com This approach can reveal previously uncharacterized regulatory networks and identify latent biological relationships that are only evident through a holistic analysis. nih.gov For instance, Tandem Mass Tag (TMT)-based quantitative proteomic analysis has already been used to investigate protein expression in marine bacteria utilizing D-alanine as a sole nitrogen source, providing a blueprint for future studies involving D-alanine analogs. ebi.ac.uk

Challenges remain in the effective integration and interpretation of these large, disparate datasets. frontiersin.orgresearchgate.net However, the development of sophisticated bioinformatics tools and analytical software is helping to overcome these hurdles, enabling the construction of predictive models of microbial behavior in response to specific D-alanine analogs. nih.govspringernature.com

Table 1: Multi-Omics Approaches for D-Alanine Metabolism Research
Omics LayerObjectiveKey Information GainedExample Application
Genomics Identify genes involved in D-alanine pathways.Presence of alanine (B10760859) racemase (alr), D-amino acid transaminase (dat), D-alanine-D-alanine ligase (ddl) genes. researchgate.netScreening microbial genomes for potential to metabolize or be affected by N,N-dimethyl-D-alanine.
Transcriptomics Quantify gene expression in response to D-alanine analogs.Upregulation or downregulation of metabolic pathway genes. nih.govDetermining the cellular response to this compound exposure at the transcriptional level.
Proteomics Measure the abundance of key metabolic enzymes.Quantification of Alanine Racemase, Ddl, and other relevant proteins. ebi.ac.ukIdentifying the key enzymes whose production is altered by the presence of the compound.
Metabolomics Profile intracellular and extracellular metabolites.Changes in concentrations of D-alanine, L-alanine, pyruvate, and downstream products. nih.govTracking the metabolic fate of N,N-dimethyl-D-alanine and its impact on the overall metabolome.

Application of Advanced Spectroscopic Techniques for Dynamic Studies of Enzyme-Ligand Interactions

Understanding the precise molecular interactions between this compound and its target enzymes is crucial for elucidating its mechanism of action. Advanced spectroscopic techniques provide powerful, label-free methods to study these dynamics in real-time. jelsciences.comjelsciences.com

Surface Plasmon Resonance (SPR) is a highly sensitive optical technique for analyzing the binding kinetics and affinity between a ligand (e.g., an enzyme) and an analyte (e.g., N,N-dimethyl-D-alanine). nih.govjacksonimmuno.com By immobilizing an enzyme like D-alanine racemase or D-alanine:D-alanine ligase on a sensor chip, researchers can flow solutions of the D-alanine analog over the surface. bioradiations.com The resulting sensorgram provides real-time data on the association (k_a) and dissociation (k_d) rates, from which the equilibrium dissociation constant (K_D) can be calculated. nih.govbioradiations.com This allows for a quantitative comparison of binding affinities between different D-alanine analogs and their target enzymes. jacksonimmuno.com

Other valuable spectroscopic methods include:

Fluorescence Spectroscopy: This technique can detect conformational changes in a protein upon ligand binding by monitoring changes in the fluorescence of aromatic amino acids like tryptophan. jelsciences.comresearchgate.net

Circular Dichroism (CD) Spectroscopy: CD is used to study the secondary structure of proteins and can reveal conformational changes that occur when a ligand binds. jelsciences.com

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analyzes the vibrational modes of molecules, and alterations in the FTIR spectrum upon ligand binding can provide information about the binding event. jelsciences.com

The integration of these experimental techniques with computational approaches like molecular docking can provide a comprehensive understanding of the structural basis of these interactions. jelsciences.com

Table 2: Spectroscopic Techniques for Enzyme-Ligand Interaction Analysis
TechniquePrincipleParameters MeasuredApplication to N,N-dimethyl-D-alanine Research
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon analyte binding to a ligand on a sensor surface. jacksonimmuno.comAssociation rate (k_a), Dissociation rate (k_d), Equilibrium dissociation constant (K_D). bioradiations.comQuantifying the binding affinity and kinetics of N,N-dimethyl-D-alanine to enzymes like D-alanine:D-alanine ligase.
Fluorescence Spectroscopy Detects changes in the fluorescence of intrinsic (e.g., tryptophan) or extrinsic fluorophores. researchgate.netBinding affinity, stoichiometry, conformational changes.Studying how binding of the analog alters the conformation of Alanine Racemase.
Circular Dichroism (CD) Measures differences in the absorption of left- and right-circularly polarized light. jelsciences.comChanges in protein secondary structure (α-helix, β-sheet content).Assessing the impact of ligand binding on the overall structural integrity of the target enzyme.
Fourier Transform Infrared (FTIR) Measures the absorption of infrared radiation, corresponding to molecular vibrations. jelsciences.comAlterations in vibrational modes of the protein and/or ligand.Identifying specific chemical bonds involved in the enzyme-ligand interaction.

Computational Design and Rational Synthesis of Next-Generation D-Alanine Analogs with Tuned Biological Activity

Building on a deeper understanding of enzyme-ligand interactions, the future lies in the computational design and rational synthesis of novel D-alanine analogs. nih.gov This approach moves beyond traditional screening to create molecules with precisely tuned biological activities. mdpi.com Structure-based virtual screening, using computational tools like AutoDock, allows for the rapid in-silico testing of large compound libraries against the known three-dimensional structure of a target enzyme, such as D-alanine:D-alanine ligase (Ddl). researchgate.net

This process involves:

Modeling the Target: Using a high-resolution crystal structure of the target enzyme (e.g., E. coli DdlB). nih.gov

In Silico Docking: Computationally fitting potential D-alanine analogs into the enzyme's active site to predict binding modes and estimate binding affinity. nih.gov

Ranking and Selection: Prioritizing candidates based on their predicted binding energy and interactions with key active site residues. researchgate.net

Rational Synthesis: Chemically synthesizing the most promising candidates for in vitro testing.

This strategy has already proven successful in identifying novel inhibitors for Ddl. researchgate.net By modifying the core D-alanine structure—for example, by altering the N-methyl groups of N,N-dimethyl-D-alanine or introducing different functional groups—researchers can systematically explore the structure-activity relationship (SAR). documentsdelivered.com This can lead to the development of analogs that are more potent inhibitors, more specific for a particular microbial enzyme, or possess other desirable properties. The ultimate goal is to generate compounds that can effectively modulate bacterial cell wall synthesis or other D-alanine-dependent pathways. researchgate.net

Exploration of Novel Biochemical Pathways and Unconventional Roles of N,N-dimethyl-D-alanine in Prokaryotic and Eukaryotic (non-human) Systems

While the role of D-alanine in bacterial peptidoglycan synthesis is well-established, D-amino acids are increasingly recognized for their diverse and previously unappreciated regulatory functions. researchgate.netnih.gov Future research should explore the possibility that this compound can influence these unconventional pathways in both prokaryotes and non-human eukaryotes.

In bacteria, D-amino acids released into the environment can act as signaling molecules that regulate processes at high cell densities. nih.gov These include:

Biofilm Dispersal: Certain D-amino acids, such as D-leucine, D-tryptophan, and D-tyrosine, can trigger the disassembly of biofilms in aging bacterial communities. mdpi.com

Spore Germination: D-alanine can act as an auto-inhibitor of spore germination in Bacillus species, preventing germination at high spore densities. nih.gov

Cell Wall Remodeling: Non-canonical D-amino acids can regulate the remodeling of the cell wall during the stationary phase of bacterial growth. nih.govresearchgate.net

It is plausible that N,N-dimethyl-D-alanine, as an analog, could either mimic or antagonize these effects, thereby modulating complex microbial community behaviors. Furthermore, the presence and roles of D-amino acids are not limited to bacteria. They have been found in a variety of organisms where they can be incorporated into peptides or act as signaling molecules. frontiersin.orgnih.gov Investigating whether N,N-dimethyl-D-alanine can be utilized or recognized by pathways in non-human eukaryotes, such as fungi or protists, could open entirely new areas of research.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing N,N-dimethyl-D-alanine hydrochloride with high purity?

  • Synthesis typically involves alkylation of D-alanine with dimethylamine under controlled conditions. Purification steps, such as recrystallization from ethanol or aqueous HCl, are critical to achieving ≥98% purity. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) should be used to validate purity, as outlined in pharmacopeial standards for similar amine hydrochlorides .

Q. How can researchers verify the structural integrity of this compound?

  • Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the dimethylation pattern and stereochemistry (D-configuration). Mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) can corroborate molecular weight and functional groups. Comparative analysis with reference spectra in databases like PubChem ensures accuracy .

Q. What analytical techniques are effective for assessing the purity of this compound?

  • Gas–liquid chromatography (GLC) with flame ionization detection (FID) is recommended for quantifying purity, as per USP guidelines for dimethylated amines. Distillation range tests (e.g., 164.5–167.5°C for related compounds) and titration with standardized acids can also validate assay compliance .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the yield and by-product formation in the synthesis of this compound?

  • Optimizing solvent polarity (e.g., using ethanol or THF) and maintaining temperatures below 60°C minimizes side reactions like over-alkylation. Microwave-assisted synthesis, as demonstrated for metformin hydrochloride, could reduce reaction times and improve yield by enhancing reagent interaction . Kinetic studies using in-situ monitoring (e.g., Raman spectroscopy) are advised to track intermediate formation .

Q. What structural features distinguish this compound from analogs like N,N-dimethylaniline hydrochloride, and how do these affect reactivity?

  • The presence of a chiral center (D-configuration) and a carboxylate group in this compound enhances its solubility in polar solvents compared to aromatic analogs. Computational modeling (e.g., density functional theory) can predict nucleophilic reactivity differences, particularly in peptide coupling reactions .

Q. What are the critical factors affecting the stability of this compound under varying pH and storage conditions?

  • Degradation studies show that acidic conditions (pH < 3) accelerate hydrolysis of the dimethylamine group. Stability is maximized in anhydrous environments at 4°C, as moisture promotes decomposition. Accelerated stability testing (40°C/75% RH) combined with HPLC-MS can identify degradation products like free D-alanine .

Q. How does the hydrochloride salt form enhance the compound's bioavailability in pharmacological studies compared to its free base?

  • The hydrochloride form improves aqueous solubility by ~20-fold, facilitating dissolution in biological matrices. Comparative pharmacokinetic studies in model organisms (e.g., rodents) using LC-MS/MS can quantify bioavailability differences. This is critical for designing drug delivery systems targeting neurological or metabolic pathways .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

  • Implementing process analytical technology (PAT) for real-time monitoring of pH, temperature, and reagent stoichiometry ensures consistency. Statistical design of experiments (DoE) can identify critical process parameters (CPPs), such as mixing speed and drying time, to reduce variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.